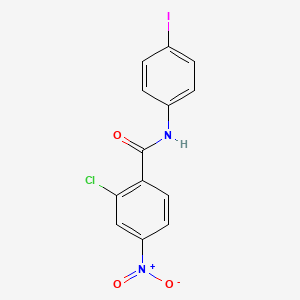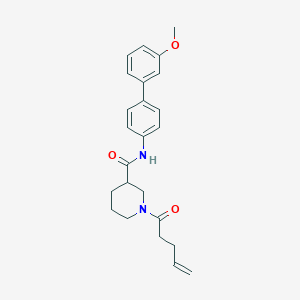![molecular formula C19H22ClN3O2 B6126703 3-{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}pyridine hydrochloride](/img/structure/B6126703.png)
3-{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}pyridine hydrochloride, commonly known as NPPB, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of chloride channels and has been used to investigate the role of chloride channels in various physiological processes.
Mechanism of Action
NPPB is a potent inhibitor of chloride channels. It acts by binding to the extracellular domain of the channel and blocking the movement of chloride ions across the membrane. This results in a decrease in chloride conductance and membrane hyperpolarization. NPPB has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a versatile tool for investigating the function of these channels.
Biochemical and Physiological Effects:
NPPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit airway smooth muscle contraction, cardiac function, and neuronal excitability. NPPB has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis.
Advantages and Limitations for Lab Experiments
One advantage of using NPPB in lab experiments is its potency as a chloride channel inhibitor. It has been shown to be effective at relatively low concentrations, making it a cost-effective tool for studying chloride channels. However, one limitation of using NPPB is its lack of specificity for chloride channels. It has been shown to inhibit other ion channels, such as potassium channels, at high concentrations.
Future Directions
There are several future directions for research on NPPB. One area of interest is the development of more specific chloride channel inhibitors. Another area of interest is the investigation of the role of chloride channels in disease states, such as cystic fibrosis and epilepsy. Additionally, the use of NPPB in drug discovery and development may be explored further. Overall, NPPB is a valuable tool for investigating the function of chloride channels in cells and tissues, and its potential applications in scientific research are vast.
Synthesis Methods
The synthesis of NPPB involves the reaction of 3-(2-nitrophenyl)propenal with piperidine in the presence of pyridine. The resulting product is then purified and converted into the hydrochloride salt. The yield of the synthesis is typically around 70%.
Scientific Research Applications
NPPB has been extensively used in scientific research to investigate the role of chloride channels in various physiological processes. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying the function of these channels in cells and tissues. NPPB has been used to investigate the role of chloride channels in airway smooth muscle contraction, cardiac function, and neuronal excitability.
properties
IUPAC Name |
3-[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-2-yl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2.ClH/c23-22(24)19-11-2-1-7-16(19)9-6-14-21-13-4-3-10-18(21)17-8-5-12-20-15-17;/h1-2,5-9,11-12,15,18H,3-4,10,13-14H2;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPLCXTFCGQJC-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC=CC3=CC=CC=C3[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C/C=C/C3=CC=CC=C3[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6126641.png)
![2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6126643.png)
![1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine](/img/structure/B6126667.png)
![2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B6126674.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6126676.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126679.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B6126687.png)
![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B6126688.png)

![5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6126700.png)

![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B6126718.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B6126731.png)